N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide
Overview
Description
N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide, also known as NEP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. NEP has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to act by binding to specific receptors in the brain and modulating their activity. This compound has been shown to interact with GABA receptors, which are important neurotransmitters that regulate the activity of neurons in the brain.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. In pharmacology, this compound has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation.
This compound has also been shown to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important neurotransmitters that regulate the activity of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide in lab experiments is its high solubility in organic solvents such as ethanol, methanol, and chloroform. This makes it easy to dissolve and prepare for experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide. One potential direction is the development of new therapeutic applications for this compound in medicine and pharmacology. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, which make it a potential candidate for the treatment of pain, inflammation, and epilepsy.
Another potential direction is the study of the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience. This compound has been extensively studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. Further research is needed to elucidate the mechanism of action of this compound and develop new therapeutic applications for this compound.
Scientific Research Applications
N-(3-ethoxypropyl)-2-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of science. In pharmacology, this compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a local anesthetic in dentistry.
In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are important neurotransmitters in the brain. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-20-12-6-11-18-17(19)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10H,2,6,11-13H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQPJWKEGARAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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